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molecular formula C11H12N2O2 B1581064 Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-35-8

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1581064
M. Wt: 204.22 g/mol
InChI Key: XPOOAFBBNVKPCQ-UHFFFAOYSA-N
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Patent
US08058274B2

Procedure details

N-Bromosuccinimide (0.288 g, 0.00162 mol) was added in portions to a solution of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (compound n, 0.3 g, 0.001 mol) in acetonitrile (7 mL) at 0° C. The reaction was stirred at 0° C. for 15 minutes. The solvent removed then water (10 mL) and ethyl acetate (10 mL) was added. The layers were separated and the organic layer dried (magnesium sulfate) then removed. The crude product was chromatographed using 30% ethyl acetate/hexanes to give 3-Bromo-5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester as a light brown solid. Rf 0.35, 80% ethyl acetate/hexanes; MS m/z 284 (M+H).
Quantity
0.288 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH2:9]([O:11][C:12]([C:14]1[N:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[N:17]2[CH:23]=1)=[O:13])[CH3:10]>C(#N)C>[CH2:9]([O:11][C:12]([C:14]1[N:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[N:17]2[C:23]=1[Br:1])=[O:13])[CH3:10]

Inputs

Step One
Name
Quantity
0.288 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C(=CC=C2)C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C(=CC=C2)C)C1
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent removed
ADDITION
Type
ADDITION
Details
water (10 mL) and ethyl acetate (10 mL) was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
then removed
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C(=CC=C2)C)C1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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